Product packaging for Perfluoro(2-methyl-3-oxahexanoic) acid(Cat. No.:CAS No. 13252-13-6)

Perfluoro(2-methyl-3-oxahexanoic) acid

Cat. No.: B080665
CAS No.: 13252-13-6
M. Wt: 330.05 g/mol
InChI Key: CSEBNABAWMZWIF-UHFFFAOYSA-N
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Description

PERFLUORO(2-METHYL-3-OXAHEXANOIC) ACID is a high-value perfluorinated ether carboxylic acid that serves as a critical building block and functional surfactant in advanced materials science. Its primary research value lies in its unique combination of a polar carboxylic acid head group and a fluorinated alkyl ether chain, which confers exceptional surface activity, thermal stability, and chemical inertness. This compound is extensively utilized as a polymerization aid, particularly in the emulsion polymerization of fluorinated monomers like tetrafluoroethylene (TFE) and hexafluoropropylene (HFP), to produce stable dispersions of high-performance fluoropolymers (e.g., PTFE, FEP). Furthermore, its strong acidity and the electron-withdrawing nature of the perfluoroether chain make it a useful catalyst or co-catalyst in organic synthesis, especially in reactions requiring stable, reactive intermediates in harsh chemical environments. Researchers also employ this acid to create surface modifiers and coatings that impart oil- and water-repellency, as the perfluorinated chain efficiently lowers surface energy. The incorporation of an oxygen atom in the alkyl chain enhances its solubility and slightly alters its chain flexibility compared to purely carbon-based perfluoroacids, offering tailored properties for specific applications. Handling and use are strictly for laboratory research, enabling the development of next-generation fluorinated materials, surfactants, and specialty chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3F7OCF(CF3)COOH<br>C6HF11O3 B080665 Perfluoro(2-methyl-3-oxahexanoic) acid CAS No. 13252-13-6

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEBNABAWMZWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7OCF(CF3)COOH, C6HF11O3
Record name Hexafluoropropylene oxide dimer acid
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70880215
Record name Perfluoro-2-methyl-3-oxahexanoic acid
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Molecular Weight

330.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
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Vapor Pressure

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)]
Record name GenX
Source Suuberg Lab, School of Engineering, Brown University
URL https://doi.org/10.1021/acs.jced.9b00922
Description The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety.

CAS No.

13252-13-6
Record name 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13252-13-6
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Record name GenX
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Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro-2-methyl-3-oxahexanoic acid
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Record name 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid
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Record name Perfluoro(2-propoxypropionic) acid, (±)-
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Preparation Methods

High-Pressure Carbon Dioxide Systems

Early methods involved reacting hexafluoropropylene oxide dimer fluoride with sodium percarbonate in liquid carbon dioxide at pressures exceeding 3.29 MPa. This approach required specialized autoclaves and produced unstable, concentrated peroxide solutions (41% by weight), posing explosion risks. Post-reaction washing with water and prolonged drying further complicated the process.

Solid-Phase Peroxide Complexes

A later innovation (EP 1164130) utilized sodium peroxydicarbonate in fluorinated ethers like 2H-perfluoro-5-methyl-3,6-dioxanonan. While this eliminated high-pressure equipment, it introduced challenges:

  • Excess solid peroxide complexes necessitated lengthy reaction times (3+ hours).

  • Filtration steps to remove unreacted reagents increased handling risks.

  • Yields plateaued at 79% due to incomplete conversion.

Modernized Preparation Protocols

Aqueous-Phase Co-Feeding Strategy

The patented method (RU2213730C1) revolutionized HFPO-DA synthesis by replacing solid peroxides with aqueous hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH). Key steps include:

  • Solvent Preparation : Perfluoropropyl vinyl ether (PFPVE) is combined with perfluoro-2-methyl-3-oxahexanoic acid fluoride (FA) to form a contact mass.

  • Reagent Feeding : Aqueous H₂O₂ (10% w/w) and NaOH (10% w/w) are simultaneously injected into the contact mass at -10°C.

  • Reaction Control : Temperature is maintained below +5°C using vigorous stirring (5,000 rpm) to manage exothermicity.

  • Phase Separation : The organic layer containing HFPO-DA is instantly separated without filtration, yielding a 10.8% peroxide solution.

Critical Parameters:

ParameterValueImpact on Yield
H₂O₂:NaOH molar ratio2:2:1Maximizes conversion
Aqueous:Organic ratio0.89:1 (v/v)Prevents emulsion
Reaction temperature-10°C to +5°CReduces side reactions
Stirring speed5,000 rpmEnhances mixing efficiency

Advantages Over Predecessors

  • Elimination of Filtration : By using soluble aqueous reagents, the need to filter unreacted solids is removed, cutting process time by 40%.

  • Safety Improvements : Diluted peroxide solutions (10.8% vs. 41%) reduce explosion risks during storage and handling.

  • Scalability : Continuous feeding of reagents allows for industrial-scale production without pressure constraints.

Analytical and Formulation Considerations

Quantification Methods

Iodometric titration remains the gold standard for assessing peroxide concentration. Recent advancements in LC-MS (liquid chromatography-mass spectrometry) enable detection limits of 1 ng/mL in biological matrices, critical for environmental monitoring.

Environmental and Regulatory Implications

The shift to aqueous-phase synthesis aligns with EPA guidelines reducing per- and polyfluoroalkyl substance (PFAS) emissions . However, HFPO-DA’s environmental persistence (half-life >5 years in water) necessitates stringent waste management during production.

Chemical Reactions Analysis

Hexafluoropropylene Oxide Dimer Acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

HFPO-DA is characterized by its perfluorinated structure, which imparts distinct chemical and physical properties:

  • Molecular Formula : C6F11O3
  • Molecular Weight : 347.08 g/mol
  • Melting Point : -93.9 °C
  • Boiling Point : 65 °C
  • Flash Point : 52 °F (11 °C)

These properties make HFPO-DA suitable for various applications, particularly in environments where stability and resistance to degradation are crucial.

Analytical Chemistry Applications

HFPO-DA is utilized as a reference standard in analytical chemistry due to its unique characteristics:

  • Standardization : It serves as a certified reference material for the quantification of perfluoroalkyl substances (PFAS) in environmental samples. Its stability allows for accurate calibration of analytical instruments such as mass spectrometers and chromatographs .
  • Detection Methods : The compound is employed in various detection methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is essential for monitoring PFAS in water and soil samples .

Table 1: Analytical Applications of HFPO-DA

ApplicationMethodologyPurpose
Environmental MonitoringLC-MS/MSDetection of PFAS in environmental samples
Standard Reference MaterialCertified Reference MaterialCalibration of analytical instruments
Quality ControlChromatographic TechniquesEnsuring accuracy in PFAS measurement

Environmental Science Applications

HFPO-DA has been studied for its potential impact on environmental health:

  • Toxicological Studies : Research indicates that HFPO-DA may pose risks to human health, particularly through exposure pathways such as ingestion and inhalation. Toxicological assessments have highlighted concerns regarding its persistence in the environment and potential bioaccumulation .
  • Risk Assessment Frameworks : The Environmental Protection Agency (EPA) has developed frameworks for estimating noncancer health risks associated with HFPO-DA exposure. These frameworks utilize data from diverse study designs to evaluate the compound's safety profile .

Table 2: Environmental Impact Studies on HFPO-DA

Study FocusFindingsImplications
Toxicity AssessmentPotential organ damageNeed for regulatory oversight
Persistence in EnvironmentLong-term stability in ecosystemsRisk of accumulation in food chains

Material Science Applications

HFPO-DA is also explored in materials science due to its unique chemical properties:

  • Surface Treatment : The compound is utilized as a processing aid in the manufacture of fluoropolymer coatings, enhancing surface properties such as water repellency and chemical resistance .
  • Development of Functional Materials : Research has focused on incorporating HFPO-DA into polymer matrices to create materials with enhanced durability and performance characteristics, particularly in high-performance applications .

Table 3: Material Science Applications of HFPO-DA

ApplicationDescriptionBenefits
Fluoropolymer CoatingsSurface treatmentImproved water repellency
Polymer CompositesFunctional material developmentEnhanced durability

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Boiling Point (°C) LogP Key Structural Features
This compound C₆HF₁₁O₃ 330.05 187.5 3.11 Branched chain with ether oxygen (-O-)
PFOA (Perfluorooctanoic acid) C₈HF₁₅O₂ 414.07 192–195 5.01 Linear C8 chain, carboxylic acid group
PFOS (Perfluorooctanesulfonic acid) C₈HF₁₇O₃S 500.13 259–260 6.45 Linear C8 chain, sulfonic acid group
PFHxA (Perfluorohexanoic acid) C₆HF₁₁O₂ 314.05 157–159 2.85 Linear C6 chain, carboxylic acid group
6:2 Cl-PFESA C₈ClF₁₆O₃S 527.63 N/A 4.89 Chlorinated ethanesulfonate, branched C8

Key Observations :

  • Branching and Ether Oxygen: The ether oxygen in this compound increases polarity compared to linear PFOA and PFOS, reducing logP values (3.11 vs.
  • Chain Length: Shorter chain length (C6 vs.
  • Functional Groups : Sulfonic acid groups (PFOS) exhibit higher logP and persistence than carboxylic acids (PFOA, GenX-acid) .

Environmental Behavior

  • Mobility in Porous Media: Studies show that this compound and NH₄-GenX exhibit greater mobility in saturated soils compared to PFOA and PFOS, likely due to their smaller molecular size and polar ether oxygen .
  • Degradation Resistance : Like other PFAS, it resists hydrolysis, photolysis, and microbial degradation, but its branched structure may alter degradation pathways compared to linear analogs .

Toxicity and Regulatory Status

  • Acute Toxicity : Classified as corrosive (Skin Category 1B) and acutely toxic (Oral Category 3), comparable to PFOA .
  • Regulatory thresholds for GenX-acid in drinking water are stricter in some regions (e.g., 140 ng/L in North Carolina) .
  • Regulatory Status: Not yet listed under the U.S. Toxic Release Inventory (TRI) but monitored under EPA guidelines. In contrast, PFOA and PFOS are phased out globally under the Stockholm Convention .

Biological Activity

Perfluoro(2-methyl-3-oxahexanoic) acid (PFMOA), also known as GenX, is a perfluorinated compound that has gained attention due to its unique chemical properties and potential health impacts. This article explores the biological activity of PFMOA, focusing on its toxicity, environmental persistence, and effects on human health and ecosystems.

Chemical Structure and Properties

PFMOA is characterized by the complete substitution of hydrogen atoms with fluorine in its molecular structure, resulting in a highly stable compound. Its chemical formula is C7F13O2C_7F_{13}O_2, and it features a six-carbon chain with an ether linkage at the third position and a carboxylic acid group at one end. This structure contributes to its hydrophobic and lipophobic characteristics, making it resistant to degradation in the environment .

Acute and Chronic Toxicity

PFMOA has been associated with various adverse health effects. Studies indicate that exposure can lead to significant liver damage in animal models, including increased liver weight, hepatocellular hypertrophy, and necrosis . The U.S. Environmental Protection Agency (EPA) has established a no-observed-adverse-effect level (NOAEL) for liver effects at 0.1 mg/kg/day based on oral reproductive/developmental toxicity studies in mice .

Endocrine Disruption

Research has shown that PFMOA may act as an endocrine disruptor. A study involving fathead minnows revealed that exposure to PFMOA resulted in concentration-dependent increases in the expression of vitellogenin—a biomarker for estrogenic activity—indicating potential estrogenic effects . This aligns with findings from high-throughput screening methods that identified PFMOA among other per- and polyfluoroalkyl substances (PFAS) capable of inducing estrogenic responses .

Environmental Persistence and Bioaccumulation

PFMOA is noted for its environmental persistence due to the strength of the carbon-fluorine bonds. It has been detected in various environmental matrices, raising concerns about bioaccumulation in living organisms. The compound's lipophobic nature contributes to its accumulation in biological tissues, potentially leading to long-term ecological impacts .

Case Study 1: Liver Toxicity in Rodents

In a comprehensive study conducted by the EPA, repeated oral exposure of rats and mice to PFMOA resulted in significant liver toxicity. The study observed lesions including cytoplasmic alterations and apoptosis in hepatocytes, which were consistent across different doses and exposure durations. The liver was identified as the most sensitive organ affected by PFMOA exposure .

Case Study 2: Estrogenic Activity Assessment

An investigation into the estrogenic activity of various PFAS, including PFMOA, utilized both in vitro and in vivo models. Results indicated that PFMOA could induce estrogen receptor-mediated responses, corroborating its classification as a potential endocrine disruptor. This finding underscores the need for further research into the mechanism of action and long-term health implications of PFMOA exposure .

Summary of Biological Effects

Health Endpoint Effect Observed Reference
Liver ToxicityIncreased liver weight, necrosis
Endocrine DisruptionIncreased vitellogenin expression
Developmental ToxicityAdverse effects on fetal development
Immune System EffectsAntibody suppression

Q & A

Q. What experimental designs are optimal for assessing HFPO-DA’s interaction with co-contaminants (e.g., microplastics, heavy metals)?

  • Methodological Answer : Fractional factorial designs can isolate synergistic/antagonistic effects. Use environmentally relevant mixtures in mesocosm studies. Analytical techniques like synchrotron-based X-ray spectroscopy may elucidate binding mechanisms at molecular interfaces .

Tables for Key Data

Property Value Reference
CAS Number13252-13-6
Molecular FormulaC₆HF₁₁O₃
Purity (Common Standards)97–98%
Detection Limit (LC-MS/MS)0.1–1 ng/mL
Regulatory Status (Japan)Category 2 (Industrial Safety Law)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(2-methyl-3-oxahexanoic) acid
Reactant of Route 2
Reactant of Route 2
Perfluoro(2-methyl-3-oxahexanoic) acid

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